1H-Pyrrole, 2-(2-furanylmethyl)-
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Overview
Description
1H-Pyrrole, 2-(2-furanylmethyl)- is an organic compound with the molecular formula C9H9NO. It is a derivative of pyrrole, where a furanyl group is attached to the second position of the pyrrole ring.
Preparation Methods
The synthesis of 1H-Pyrrole, 2-(2-furanylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of furfurylamine with a suitable pyrrole precursor under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 2-(2-furanylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or furanyl ring are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanyl-pyrrole carboxylic acids, while reduction may produce furanyl-pyrrole alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1H-Pyrrole, 2-(2-furanylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Pyrrole, 2-(2-furanylmethyl)- can be compared with other similar compounds, such as:
1-(2-Furanylmethyl)-1H-pyrrole: This compound has a similar structure but differs in the position of the furanyl group attachment.
2-Furfurylpyrrole: Another related compound with the furanyl group attached to the second position of the pyrrole ring.
1-Furfuryl-1H-pyrrole: This compound has the furanyl group attached to the first position of the pyrrole ring.
Properties
CAS No. |
34660-61-2 |
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Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C9H9NO/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6,10H,7H2 |
InChI Key |
HDZQTFWZGOUZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=CO2 |
Origin of Product |
United States |
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